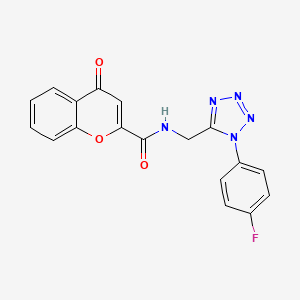

N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-4-oxo-4H-chromene-2-carboxamide

Description

Properties

IUPAC Name |

N-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]-4-oxochromene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12FN5O3/c19-11-5-7-12(8-6-11)24-17(21-22-23-24)10-20-18(26)16-9-14(25)13-3-1-2-4-15(13)27-16/h1-9H,10H2,(H,20,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCNROGHDWSNCLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NCC3=NN=NN3C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12FN5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps, starting with the preparation of the chromene backbone. The chromene structure can be synthesized through a cyclization reaction involving salicylaldehyde and an appropriate β-ketoester under acidic conditions. The tetrazole ring is introduced via a [3+2] cycloaddition reaction between an azide and a nitrile group. The final step involves coupling the tetrazole derivative with the chromene backbone using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve the use of continuous flow reactors to ensure consistent reaction conditions and efficient heat transfer, as well as advanced purification techniques such as recrystallization and chromatography to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The chromene moiety can be oxidized to form quinone derivatives.

Reduction: The carbonyl group in the chromene ring can be reduced to form hydroxyl derivatives.

Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.

Major Products

Oxidation: Quinone derivatives.

Reduction: Hydroxyl derivatives.

Substitution: Various substituted fluorophenyl derivatives depending on the electrophile used.

Scientific Research Applications

N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-4-oxo-4H-chromene-2-carboxamide exhibits a range of biological activities, including:

1. Anticancer Properties

- Studies indicate that this compound demonstrates significant cytotoxic effects against various cancer cell lines. Its mechanism of action may involve the inhibition of specific enzymes associated with cancer cell proliferation.

- Experimental results show that the compound can induce apoptosis in cancer cells, making it a candidate for further investigation in cancer therapy.

2. Antimicrobial Activity

- The compound has been evaluated for its antimicrobial properties, showing effectiveness against several bacterial strains. This suggests potential applications in treating infections.

3. Anti-inflammatory Effects

- Preliminary research indicates that this compound may possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry reported that this compound exhibited IC50 values in the low micromolar range against various cancer cell lines, including breast and colon cancer cells. The compound's ability to induce apoptosis was confirmed through flow cytometry analysis, highlighting its potential as an anticancer agent.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 (Breast) | 5.2 | Apoptosis induction |

| HCT116 (Colon) | 6.8 | Enzyme inhibition |

Case Study 2: Antimicrobial Activity

In another study assessing the antimicrobial efficacy of this compound, it was found to inhibit the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 15 to 30 µg/mL. The results suggest that this compound could serve as a lead for developing new antimicrobial agents.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 20 |

| Escherichia coli | 25 |

Mechanism of Action

The mechanism of action of N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. The tetrazole ring can mimic the carboxylate group, allowing the compound to interact with enzymes and receptors that recognize carboxylate-containing substrates. The fluorophenyl group can enhance binding affinity through hydrophobic interactions and π-π stacking with aromatic residues in the target protein. The chromene backbone may contribute to the overall stability and bioavailability of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional analogs of N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-4-oxo-4H-chromene-2-carboxamide, with insights drawn from synthetic methodologies, substituent effects, and biological relevance:

Key Structural and Functional Insights:

Coumarin vs. Imidazole/Triazole Cores :

- The coumarin core in the target compound contrasts with imidazole-based drugs like losartan. Coumarins are associated with photodynamic activity and enzyme inhibition (e.g., cyclooxygenase), while imidazole derivatives often target ion channels or receptors .

- Triazole-containing analogs (e.g., Compound 169) exhibit comparable synthetic feasibility (62–95% yields) but differ in bioactivity due to heterocycle positioning .

Tetrazole vs. Triazole Substituents :

- Tetrazole rings, as in the target compound and losartan, are superior to triazoles in mimicking carboxylate groups, enhancing receptor binding in angiotensin inhibitors .

- Triazoles (e.g., Compound 169) may offer better metabolic stability in oxidative environments but lack the acidic proton critical for ionic interactions .

Fluorophenyl vs. Chlorophenyl Groups: The 4-fluorophenyl group in the target compound likely improves blood-brain barrier penetration compared to 4-chlorophenyl in Compound 169, as fluorine’s smaller size and electronegativity reduce steric hindrance . Chlorophenyl groups, however, enhance hydrophobic interactions in non-polar binding pockets .

Synthetic Accessibility :

- The target compound’s methyl-linked tetrazole-coumarin structure may follow synthetic routes similar to Compound 10 (91% yield via nucleophilic substitution or cycloaddition) .

- In contrast, Compound 169’s lower yield (62%) reflects challenges in coupling phenethylamine to coumarin-triazole hybrids .

Biological Activity

N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-4-oxo-4H-chromene-2-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a complex structure that includes a tetrazole ring, a chromene moiety, and a carboxamide functional group, which are known to influence its pharmacological properties.

Chemical Structure

The IUPAC name for this compound is N-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]-4-oxo-4H-chromene-2-carboxamide. Its molecular formula is with a molecular weight of approximately 418.46 g/mol. The presence of the fluorophenyl group and the tetrazole ring are critical for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The tetrazole ring enhances its binding affinity to specific enzymes and receptors, while the fluorophenyl group may improve lipophilicity and cellular uptake.

Key Mechanisms:

- Enzyme Inhibition : The compound can inhibit key enzymes involved in metabolic pathways, which may lead to therapeutic effects in various diseases.

- Receptor Modulation : It can act as an antagonist or agonist at certain receptor sites, influencing cellular signaling pathways.

Antimicrobial Activity

Recent studies have shown that derivatives of chromene compounds exhibit significant antimicrobial properties. For instance, related compounds demonstrated inhibitory effects against various bacteria and fungi, suggesting that this compound may possess similar activities.

Anticancer Properties

Research indicates that compounds containing the chromene structure often exhibit anticancer activities. In vitro studies have shown that related compounds can induce apoptosis in cancer cell lines through various mechanisms, including the modulation of apoptotic pathways and inhibition of cell proliferation.

| Compound | IC50 (µM) | Cell Line | Mechanism |

|---|---|---|---|

| Compound A | 10.5 | MCF-7 (Breast Cancer) | Apoptosis induction |

| Compound B | 12.3 | HeLa (Cervical Cancer) | Cell cycle arrest |

Case Studies

-

Study on Anticancer Activity :

A study investigated the effects of a related tetrazole-based compound on human cancer cell lines. The results indicated significant cytotoxicity with an IC50 value of 15 µM against MCF-7 cells, suggesting potential for development as an anticancer agent . -

Antimicrobial Efficacy :

Another investigation focused on the antimicrobial properties of tetrazole derivatives, revealing that compounds similar to this compound exhibited broad-spectrum activity against Gram-positive and Gram-negative bacteria .

Research Findings

Research has highlighted several important findings regarding the biological activities of this compound:

- Inhibition of Acetylcholinesterase (AChE) : Some studies indicate that related compounds have shown dual inhibitory effects against AChE and butyrylcholinesterase (BChE), which are critical in Alzheimer's disease therapy .

- Structure-Activity Relationship (SAR) : The presence of electron-withdrawing groups like fluorine enhances the potency of these compounds against various biological targets .

Q & A

Q. Advanced

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses with kinases or amyloid-beta .

- X-ray Crystallography : Co-crystallize the compound with target proteins (e.g., CDK2) to resolve binding interactions at Ångström resolution .

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (K) and thermodynamics .

How to assess the compound’s stability under physiological conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.